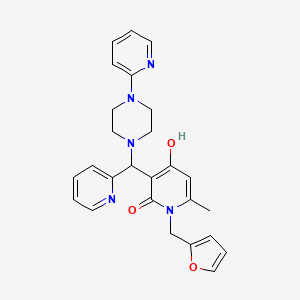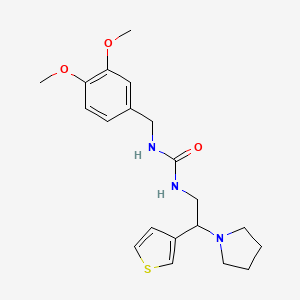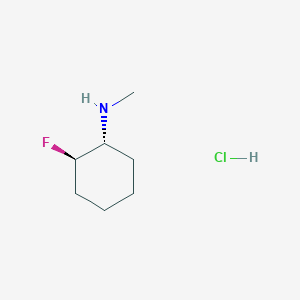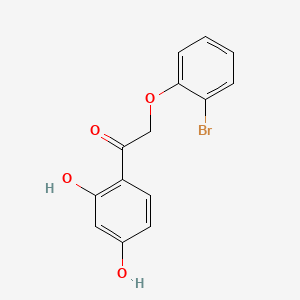
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDP-1 is a synthetic compound that is derived from phenol and ethanone, and it has been shown to possess a wide range of biological activities that make it a promising candidate for various therapeutic interventions.
Applications De Recherche Scientifique
Environmental Concentrations and Toxicology
Studies have highlighted the environmental presence and toxicological impacts of related bromophenols, indicating their occurrence as intermediates in the synthesis of brominated flame retardants and their ubiquity in both abiotic and biotic environments. Such compounds, due to their various sources, are found universally in the environment, emphasizing the need for further research into their toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Fluorescent Chemosensors
Research on compounds structurally related to 2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has led to the development of fluorescent chemosensors. These chemosensors, based on derivatives like 4-methyl-2,6-diformylphenol, have demonstrated the capability to detect various analytes with high selectivity and sensitivity, showcasing the potential of such compounds in analytical chemistry (Roy, 2021).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants (NBFRs) includes analysis of their occurrence in indoor air, dust, consumer goods, and food. It underscores the continued research necessity on their occurrence, environmental fate, and toxicity, especially considering the increasing application of NBFRs following restrictions on polybrominated diphenyl ethers (PBDEs) (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Oxidation Processes for Drug Degradation
In the context of environmental pollution, advanced oxidation processes (AOPs) have been used to degrade recalcitrant compounds like acetaminophen from aqueous mediums. This research points to the generation of various by-products, their biotoxicity, and proposed degradation pathways, highlighting the importance of such methodologies in mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Hydroxycoumarin Chemistry
The review on hydroxycoumarin chemistry, including synthesis, acylation, and photochemical properties, demonstrates the significant role of these compounds in organic synthesis and their potential in creating new materials with advanced functionalities (Yoda et al., 2019).
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDWVJINSMJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

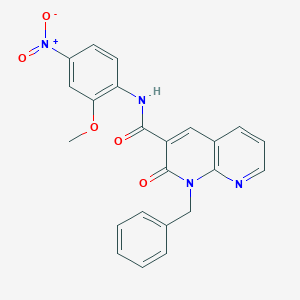
![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)
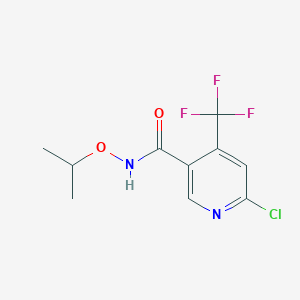
![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)
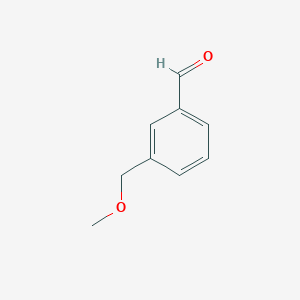
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
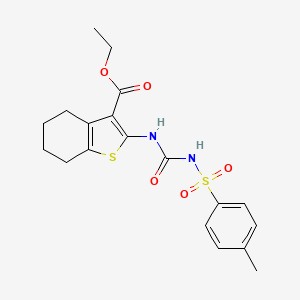
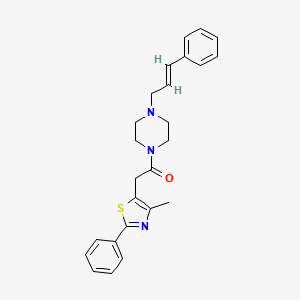
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)
